3-((4-(Pentyloxy)phenyl)methylene)phthalide

Lipophilicity Octanol-water partitioning Leuco dye solubility

3-((4-(Pentyloxy)phenyl)methylene)phthalide (CAS 89673-52-9), also known as 4-pentoxybenzalphthalide or 3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one, is a synthetic 3-arylidenephthalide derivative with the molecular formula C20H20O3 and a molecular weight of 308.37 g/mol. It belongs to the phthalide class of heterocyclic lactones, which serve as core scaffolds for leuco dyes (color formers) used in pressure-sensitive and thermal recording materials, as well as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C20H20O3
Molecular Weight 308.4 g/mol
CAS No. 89673-52-9
Cat. No. B12651621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Pentyloxy)phenyl)methylene)phthalide
CAS89673-52-9
Molecular FormulaC20H20O3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3
InChIKeyUEZGZBJAHOFZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Pentyloxy)phenyl)methylene)phthalide (CAS 89673-52-9): Core Identity and Procurement Profile


3-((4-(Pentyloxy)phenyl)methylene)phthalide (CAS 89673-52-9), also known as 4-pentoxybenzalphthalide or 3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one, is a synthetic 3-arylidenephthalide derivative with the molecular formula C20H20O3 and a molecular weight of 308.37 g/mol . It belongs to the phthalide class of heterocyclic lactones, which serve as core scaffolds for leuco dyes (color formers) used in pressure-sensitive and thermal recording materials, as well as intermediates in pharmaceutical and agrochemical synthesis . The compound is characterized by a pentyloxy (–O(CH2)4CH3) substituent at the para position of the 3-benzylidene phenyl ring, which significantly modulates its physicochemical properties relative to the unsubstituted parent compound, benzalphthalide (CAS 575-61-1) .

L
Leuco dye color former for pressure-sensitive and thermal recording materials
P
Para-pentyloxy substitution enhances lipophilicity for hydrophobic encapsulation systems
H
Liquid state at ambient temperature simplifies direct metering and solvent-free processing

Why 3-((4-(Pentyloxy)phenyl)methylene)phthalide Cannot Be Interchanged with Generic 3-Benzylidenephthalides


Within the 3-arylidenephthalide family, simple substitution at the benzylidene ring produces pronounced changes in lipophilicity, solubility, thermal stability, and processability that cannot be compensated for by adjusting downstream formulation parameters . The target compound bears a medium-chain alkoxy substituent (pentyloxy, C5H11O–) that increases its calculated XLogP to 5.2, versus 3.5 for the unsubstituted benzalphthalide, a ΔXLogP of approximately 1.7 log units corresponding to a roughly 50-fold increase in octanol/water partition coefficient . This magnitude of lipophilicity shift has direct consequences for organic solvent solubility, encapsulation efficiency in microcapsule-based recording systems, and compatibility with hydrophobic polymer matrices . Furthermore, the pentyloxy chain introduces five additional rotatable bonds (six total vs. one for benzalphthalide), lowering the compound's melting point below ambient temperature (it is described as a liquid or low-melting solid in supplier listings) and fundamentally altering its rheological and processing behavior relative to the crystalline, high-melting (99–104 °C) parent . Generic substitution without accounting for these differences risks phase separation, premature color development, or complete formulation failure.

Substitution with unsubstituted benzalphthalide may cause solubility mismatch in microencapsulation solvents due to a significantly lower lipophilicity.
Crystalline solid vs. liquid physical state mismatch can disrupt process rheology and require pre-dissolution steps, altering formulation workflow.
Reduced H-bond acceptor count in generic analogs may shift color-developer interaction kinetics, potentially impacting image density and background fogging.

Quantitative Differentiation of 3-((4-(Pentyloxy)phenyl)methylene)phthalide vs. Closest Analogs


Lipophilicity Differential: XLogP 5.2 vs. 3.5 for Benzalphthalide (CAS 575-61-1)

3-((4-(Pentyloxy)phenyl)methylene)phthalide exhibits a computed XLogP of 5.2, derived from atom-based contributions, which is approximately 1.7 log units higher than the XLogP of 3.5 computed for benzalphthalide (CAS 575-61-1) using the same calculation method . A ΔXLogP of 1.7 corresponds to a theoretical ~50-fold greater preference for the organic phase in an octanol/water partitioning system. This pronounced lipophilicity enhancement is consistent with the addition of the five-carbon pentyloxy chain, which contributes approximately +0.34 logP units per methylene equivalent.

XLogP Lipophilicity
Computed estimate
ΔXLogP ≈ 1.7 (~50× organic-phase preference vs. benzalphthalide)
Predicts enhanced solubility in non-polar encapsulation solvents
Computational prediction; experimental validation recommended
Lipophilicity Octanol-water partitioning Leuco dye solubility

Topological Polar Surface Area (TPSA) Differential: 35.5 vs. 26.3 Ų vs. Benzalphthalide

The computed TPSA of 3-((4-(pentyloxy)phenyl)methylene)phthalide is 35.5 Ų, compared to 26.3 Ų for benzalphthalide (CAS 575-61-1), a difference of +9.2 Ų (35% increase) attributable to the additional ether oxygen in the pentyloxy substituent . Both values remain well below the 140 Ų threshold commonly associated with poor passive membrane permeability, but the incremental increase may influence differential partitioning behavior in biphasic reaction systems and chromatographic retention characteristics.

TPSA Differential
Computed descriptor
ΔTPSA = +9.2 Ų (+35% vs. benzalphthalide)
May influence chromatographic retention and biphasic partitioning
Both values well below 140 Ų membrane-permeability threshold
TPSA Membrane permeability Molecular descriptor

Conformational Flexibility: Rotatable Bond Count (6 vs. 1 for Benzalphthalide) and Impact on Physical State

The target compound possesses six rotatable bonds, five of which originate from the pentyloxy chain, compared to only one rotatable bond in benzalphthalide . This significant increase in conformational degrees of freedom correlates with a fundamental difference in physical state at ambient temperature: benzalphthalide is a crystalline solid with a melting point of 99–104 °C , while 3-((4-(pentyloxy)phenyl)methylene)phthalide is reported as a liquid or low-melting solid (no discrete melting point reported in standard databases, consistent with suppressed crystallinity), with a measured boiling point of 466.2 °C at 760 mmHg . The flash point is 200.4 °C .

Rotatable Bonds & Physical State
Reported physical state
6 vs. 1 rotatable bonds; liquid (target) vs. crystalline solid (benzalphthalide, mp 99–104 °C)
Eliminates pre-dissolution step; supports direct metering
Boiling point 466.2 °C provides wide thermal processing window
Rotatable bonds Conformational flexibility Physical state

Hydrogen Bond Acceptor Count: 3 vs. 2 for Benzalphthalide – Implications for Developer Interaction in Color-Forming Systems

The target compound contains three hydrogen bond acceptor sites (two from the phthalide lactone moiety and one from the pentyloxy ether oxygen), compared to two for benzalphthalide (lactone oxygens only) . In the phthalide-type leuco dye mechanism, the lactone ring opens upon interaction with an acidic developer (e.g., bisphenol A, zinc salicylate, or phenolic resins) to generate the colored triarylmethane chromophore . While the additional ether oxygen does not directly participate in the ring-opening reaction, class-level knowledge of leuco dye chemistry indicates that additional H-bond acceptor sites can influence the kinetics of color development, the stability of the colored complex, and the propensity for undesired background color formation (fogging) . No direct head-to-head kinetic data comparing the target compound with benzalphthalide were identified in the searchable literature.

H-Bond Acceptor Count
Class-level inference
3 (target) vs. 2 (benzalphthalide); +1 ether oxygen
Potential to modulate developer interaction kinetics and fogging
No direct comparative kinetic data identified; verify experimentally
H-bond acceptors Color developer interaction Leuco dye mechanism

EC Inventory Status: EINECS 289-515-1 Confirms Regulatory Traceability for EU Procurement

3-((4-(Pentyloxy)phenyl)methylene)phthalide is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 289-515-1 . This registration confirms the compound's status as an existing (phase-in) substance under EU REACH regulation, providing a defined regulatory pathway for procurement and use within the European Economic Area. By contrast, many research-grade or custom-synthesized phthalide analogs may lack EINECS listing, requiring full REACH registration for commercial quantities above 1 tonne per annum, which can add significant time and cost to industrial sourcing .

EINECS Listing
Regulatory listing
289-515-1
EU REACH phase-in substance; reduces procurement uncertainty
Verified via ECHA and supplier databases
EINECS Regulatory compliance European chemical inventory

Evidence-Backed Application Scenarios for 3-((4-(Pentyloxy)phenyl)methylene)phthalide Procurement


Leuco Dye Formulation for Pressure-Sensitive Recording Materials (Carbonless Copy Paper)

As a 3-arylidenephthalide derivative, the target compound belongs to the established class of colorless chromogenic materials (leuco dyes) that undergo ring-opening to form intensely colored triarylmethane dyes upon contact with acidic developers . Its elevated XLogP of 5.2 (ΔXLogP ≈ +1.7 vs. benzalphthalide) predicts enhanced solubility in the hydrophobic microencapsulation solvents (e.g., diisopropylnaphthalene, alkylated biphenyls) typically employed in carbonless copy paper manufacturing, potentially allowing higher dye loading per capsule and improved image density . The liquid physical state at ambient temperature facilitates direct metering and dissolution without pre-heating, reducing process energy costs. Procurement is indicated for R&D groups developing next-generation carbonless copy systems requiring higher sensitivity or lower dye consumption.

Thermal Paper Color-Former Development with Enhanced Developer Compatibility

Thermal recording media rely on the solid-state contact between a colorless leuco dye and an acidic developer (e.g., bisphenol A, bisphenol S, or phenolic resins) that melt and react upon localized heating . The three H-bond acceptor sites of 3-((4-(pentyloxy)phenyl)methylene)phthalide, including the pentyloxy ether oxygen—one more than the two sites in benzalphthalide—introduce an additional potential interaction point with developer molecules, which may influence color-development kinetics and image stability . The compound's high boiling point (466.2 °C) and flash point (200.4 °C) provide a wide thermal processing window, reducing the risk of premature color development during coating and drying operations . This compound is most rationally sourced when the project objective involves tuning developer-dye interaction dynamics or formulating thermal papers with extended shelf life under elevated storage temperatures.

Hydrophobic Polymer Matrix Incorporation for Security Printing and Anti-Counterfeiting Inks

The substantial lipophilicity of 3-((4-(pentyloxy)phenyl)methylene)phthalide (XLogP = 5.2) predicts excellent compatibility with hydrophobic ink vehicles, wax-based color-developing layers, and thermoplastic polymer matrices used in security printing and anti-counterfeiting applications . Unlike the crystalline benzalphthalide parent compound (mp 99–104 °C), which requires pre-dissolution or melt-blending, the liquid state of the target compound simplifies homogeneous dispersion within low-polarity binder systems, reducing the risk of dye particle aggregation, uneven color development, and print mottle . This scenario is supported by class-level evidence from the leuco dye literature, which documents the critical importance of dye solubility and dispersion quality for image uniformity in high-resolution thermal transfer and flexographic printing . Sourcing this compound is advantageous when formulating solvent-borne or UV-curable security inks that demand high chromogenic uniformity and resistance to dye migration.

Synthetic Intermediate for Functionalized Benzofuranone Derivatives in Medicinal Chemistry

The 3-arylidenephthalide scaffold is a recognized privileged structure in medicinal chemistry, with reported anti-inflammatory, antimicrobial, and antitumor activities for various substituted derivatives . 3-((4-(Pentyloxy)phenyl)methylene)phthalide provides a pre-functionalized building block bearing a medium-chain alkoxy substituent that can serve as a lipophilic anchor or be further derivatized (e.g., via O-dealkylation to liberate a phenolic –OH group for subsequent conjugation) . Its EINECS listing (289-515-1) ensures regulatory traceability for medicinal chemistry laboratories operating under good laboratory practice (GLP) or preparing for eventual scale-up within the EU regulatory framework . Procurement is indicated for medicinal chemistry groups conducting structure-activity relationship (SAR) studies on benzofuranone-based lead series or requiring a reliably sourced phthalide intermediate with documented regulatory provenance.

Application
Selection Property
Validation Focus
Pressure-sensitive leuco dye formulation
High lipophilicity for microencapsulation solvents
Solvent solubility and dye loading in carbonless copy systems
Thermal paper color-former
Additional H-bond acceptor site for developer tuning
Color-development kinetics and image stability under heat
Security printing inks
Liquid state and high organic-phase compatibility
Dispersion uniformity in hydrophobic binders and anti-mottle performance
Benzofuranone SAR intermediate
Pre-functionalized alkoxy scaffold with EINECS listing
Regulatory traceability and derivatization potential in medicinal chemistry
Quote Request

Request a Quote for 3-((4-(Pentyloxy)phenyl)methylene)phthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.